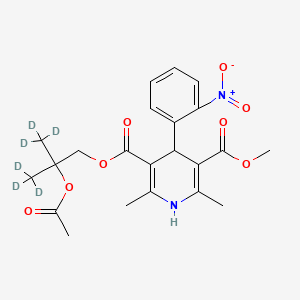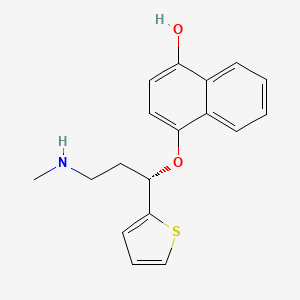
4-Hydroxy Duloxetine
説明
4-Hydroxy Duloxetine is an inactive metabolite of the serotonin and norepinephrine reuptake inhibitor (SNRI) duloxetine . Duloxetine is an antidepressant that acts as a serotonin and norepinephrine reuptake inhibitor (SNRI). It was approved by the FDA for treatment of Major Depressive Disorder, generalized anxiety disorder, fibromyalgia, chronic musculoskeletal pain, and diabetic peripheral neuropathy .
Synthesis Analysis
The synthesis of 4-Hydroxy Duloxetine involves the metabolism of duloxetine by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6 followed by glucuronidation . More detailed information about the synthesis process can be found in the research paper titled “Duloxetine Synthesis” on ResearchGate .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy Duloxetine is C18H19NO2S . The molecular weight is 313.4 g/mol . The exact mass and monoisotopic mass are 313.11365002 g/mol .
Chemical Reactions Analysis
Duloxetine, the parent compound of 4-Hydroxy Duloxetine, undergoes extensive hepatic metabolism involving the P450 enzymes CYP1A2 and CYP2D6 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy Duloxetine include a density of 1.2±0.1 g/cm3, a boiling point of 516.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . The compound also has a topological polar surface area of 69.7 Ų .
科学的研究の応用
Major Depressive Disorder (MDD)
4-Hydroxy Duloxetine, as a metabolite of Duloxetine, may play a role in the treatment of MDD. Duloxetine itself is a serotonin-norepinephrine reuptake inhibitor (SNRI) that has been approved for treating MDD . It works by increasing the levels of serotonin and norepinephrine in the brain to help maintain mental balance. Research suggests that the efficacy, safety, and tolerability of Duloxetine make it suitable for short- and long-term treatments of MDD .
Generalized Anxiety Disorder (GAD)
In the context of GAD, 4-Hydroxy Duloxetine could contribute to the therapeutic effects of Duloxetine. The SNRI properties of Duloxetine have been shown to be effective in treating GAD, providing relief from anxiety symptoms . The systematic review of Duloxetine’s use in GAD indicates positive outcomes, suggesting potential benefits of its metabolites as well .
Neuropathic Pain (NP)
Duloxetine is known to treat neuropathic pain associated with various medical conditions. As 4-Hydroxy Duloxetine is a metabolite, it may be involved in modulating pain pathways. Studies have demonstrated Duloxetine’s effectiveness in managing NP, indicating a possible role for its metabolites in enhancing pain relief .
Fibromyalgia (FMS)
Fibromyalgia, characterized by widespread musculoskeletal pain, is another area where Duloxetine, and by extension, 4-Hydroxy Duloxetine, could have therapeutic applications. Duloxetine’s approval for FMS treatment underscores its relevance in managing chronic pain and related symptoms .
Stress Urinary Incontinence (SUI)
The role of Duloxetine in treating SUI has been established, with its ability to increase urethral closure force. This suggests that 4-Hydroxy Duloxetine might also contribute to the treatment of SUI by enhancing the pharmacological effects of Duloxetine .
Psychopharmacological Research
Beyond clinical applications, 4-Hydroxy Duloxetine can be significant in psychopharmacological research. As a metabolite, it can provide insights into the metabolism and pharmacokinetics of Duloxetine. Understanding its role could lead to the development of new therapeutic strategies and optimization of existing treatments .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRXQCXSBONKPD-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652603 | |
| Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Duloxetine | |
CAS RN |
662149-13-5 | |
| Record name | 4-[(1S)-3-(Methylamino)-1-(2-thienyl)propoxy]-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=662149-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of 4-Hydroxy Duloxetine in the metabolism of Duloxetine?
A1: 4-Hydroxy Duloxetine is a major metabolite of the drug Duloxetine, a serotonin and norepinephrine reuptake inhibitor used to treat depression and other conditions. Duloxetine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP1A2 playing significant roles [, , , ]. 4-Hydroxy Duloxetine is formed through the hydroxylation of Duloxetine, primarily by CYP1A2 [, ]. This metabolite is further metabolized, mainly through conjugation reactions, and excreted primarily in urine [, ].
Q2: Have any analytical methods been developed to quantify 4-Hydroxy Duloxetine in biological samples?
A2: Yes, several analytical methods, primarily utilizing high-performance liquid chromatography (HPLC) coupled with various detection techniques, have been developed for the quantification of 4-Hydroxy Duloxetine in biological matrices like plasma, urine, and liver microsomes [, , , , ]. These methods often involve a separation step on a reverse-phase C18 column followed by detection using UV, fluorescence, or mass spectrometry.
Q3: Can co-administration of other substances affect the pharmacokinetics of Duloxetine and 4-Hydroxy Duloxetine?
A4: Yes, studies have shown that substances like propolis, a popular functional food, can affect the pharmacokinetics of Duloxetine and 4-Hydroxy Duloxetine. Propolis has been shown to inhibit CYP1A2, one of the main enzymes responsible for Duloxetine metabolism to 4-Hydroxy Duloxetine []. Consequently, co-administration of propolis with Duloxetine could potentially lead to increased exposure to Duloxetine and decreased levels of 4-Hydroxy Duloxetine, impacting the drug's efficacy and safety profile [].
Q4: How is 4-Hydroxy Duloxetine typically detected and characterized in research settings?
A5: 4-Hydroxy Duloxetine is typically detected and characterized using a combination of techniques. After separation by HPLC, its presence is confirmed by comparing its retention time with that of a synthetic standard []. Further structural confirmation is achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [, , ]. These techniques provide detailed information about the molecule's structure and confirm its identity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/no-structure.png)
![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)
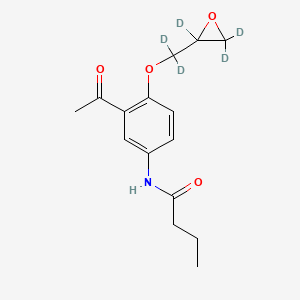


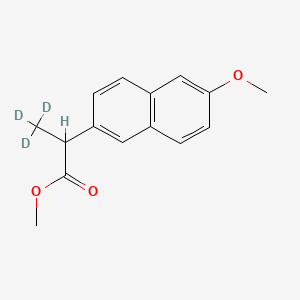
![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)
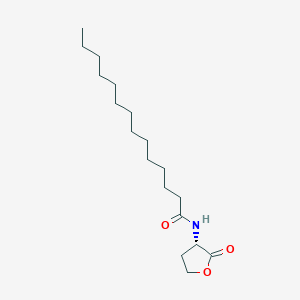


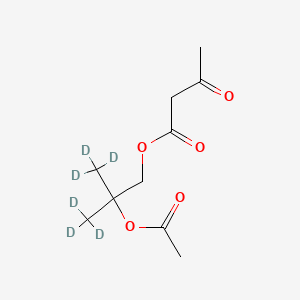
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)
